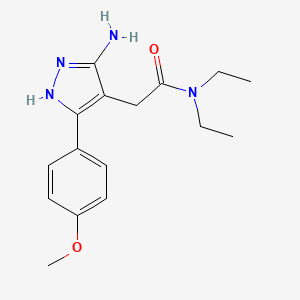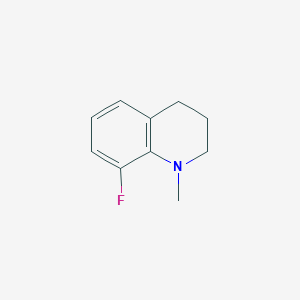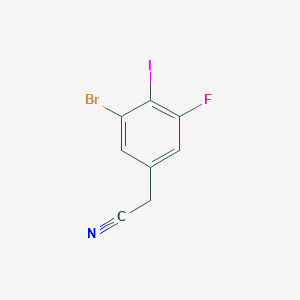
3-Bromo-5-fluoro-4-iodophenylacetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-fluoro-4-iodophenylacetonitrile is an organic compound with the molecular formula C8H4BrFIN It is a halogenated derivative of phenylacetonitrile, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-iodophenylacetonitrile typically involves multi-step organic reactions. One common method includes the halogenation of phenylacetonitrile derivatives. The process may involve the following steps:
Bromination: Introduction of a bromine atom to the phenylacetonitrile using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Introduction of a fluorine atom using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Iodination: Introduction of an iodine atom using iodine (I2) or iodinating reagents like N-iodosuccinimide (NIS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
3-Bromo-5-fluoro-4-iodophenylacetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, F, I) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) for azidation, or Grignard reagents for alkylation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, alkyl, or aryl derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromo-5-fluoro-4-iodophenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用機序
The mechanism of action of 3-Bromo-5-fluoro-4-iodophenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 3-Bromo-4-fluorophenylacetonitrile
- 5-Fluoro-4-iodophenylacetonitrile
- 3-Bromo-5-iodophenylacetonitrile
Comparison
Compared to similar compounds, 3-Bromo-5-fluoro-4-iodophenylacetonitrile is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms. This combination of halogens can impart distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
特性
分子式 |
C8H4BrFIN |
|---|---|
分子量 |
339.93 g/mol |
IUPAC名 |
2-(3-bromo-5-fluoro-4-iodophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrFIN/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4H,1H2 |
InChIキー |
HTDUMBAQKJISLF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1F)I)Br)CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



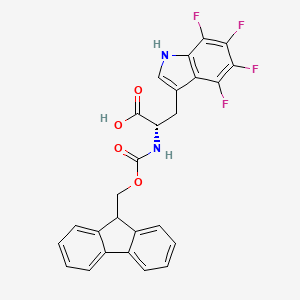
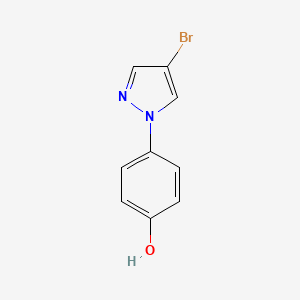
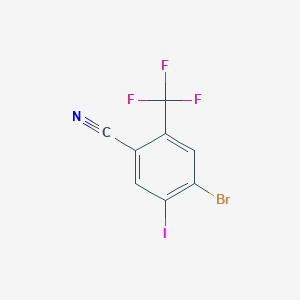
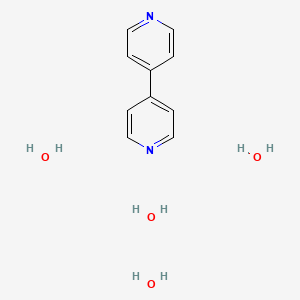
![(1R,4R)-1-((4-(Trifluoromethyl)phenyl)sulfonyl)bicyclo[2.1.0]pentane](/img/structure/B12835016.png)

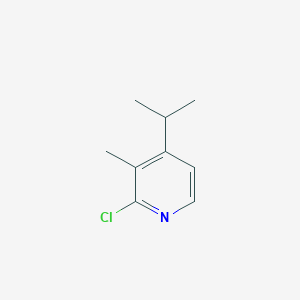
![(1R,4S,5S)-5-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B12835032.png)



